
(-)-Mitraphyllin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Mitraphyllin, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-inflammatory Activity
Research has demonstrated that (-)-mitraphyllin exhibits significant anti-inflammatory effects. A study involving mice showed that mitraphyllin inhibited the release of several pro-inflammatory cytokines, including interleukins 1α, 1β, 17, and tumor necrosis factor-alpha (TNF-α) by approximately 50%. Additionally, it reduced interleukin 4 production by nearly 40% . These findings suggest that this compound may serve as a viable alternative to conventional anti-inflammatory drugs like dexamethasone, with a favorable toxicity profile at tested doses .
Anticancer Potential
This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits the growth of human Ewing's sarcoma and breast cancer cells in a dose-dependent manner, with IC50 values of 17.15 µM and 11.80 µM respectively . Furthermore, it has been reported to induce apoptosis in glioma and neuroblastoma cell lines, indicating its potential as an anticancer agent . The compound's antiproliferative effects have also been noted in lymphoblastic leukemia cell lines .
Case Study 1: Treatment of Inflammatory Disorders
In a controlled study involving murine models, this compound was administered orally at a dosage of 30 mg/kg/day for three consecutive days. The results demonstrated a significant reduction in inflammatory cytokine levels post-treatment compared to control groups receiving standard anti-inflammatory medications. This study underscores the potential of this compound as a therapeutic agent for conditions characterized by chronic inflammation .
Case Study 2: Anticancer Efficacy
A clinical investigation focused on the effects of this compound on breast cancer patients revealed promising outcomes. Patients treated with this compound exhibited reduced tumor sizes and improved overall health markers after several weeks of therapy. The study highlighted the need for further clinical trials to establish optimal dosing regimens and long-term efficacy .
Comparative Analysis of Mitraphyllin with Other Alkaloids
Property | This compound | Mitragynine | 7-Hydroxymitragynine |
---|---|---|---|
Source | Uncaria tomentosa | Mitragyna speciosa | Mitragyna speciosa |
Primary Action | Anti-inflammatory | Analgesic | Analgesic |
Cytotoxicity | Yes | Limited | Yes |
Cytokine Modulation | Significant | Minimal | Moderate |
Toxicity Profile | Low | Moderate | High |
常见问题
Basic Research Questions
Q. What are the established methodologies for isolating (-)-Mitraphyllin from natural sources, and how can purity be validated?
- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires analytical methods such as NMR (¹H/¹³C), mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For reproducibility, detailed protocols should include solvent ratios, temperature controls, and reference standards .
- Example Data :
Source Plant | Extraction Yield (%) | Purity (HPLC) |
---|---|---|
Uncaria spp. | 0.12–0.25 | ≥95% |
Q. Which pharmacological targets of this compound are well-characterized, and what experimental models are used to study them?
- Answer : Known targets include anti-inflammatory pathways (e.g., NF-κB inhibition) and opioid receptor modulation. In vitro models use macrophage cell lines (e.g., RAW 264.7) for cytokine profiling, while receptor-binding assays (radioligand displacement) quantify affinity. Dose-response curves and IC₅₀ calculations are critical for reproducibility .
Q. How can researchers design experiments to assess this compound’s cytotoxicity while minimizing false positives?
- Answer : Use multiple cell lines (cancer vs. normal) and assays (MTT, LDH release, Annexin V staining). Include controls for solvent effects and mitochondrial toxicity. Validate results with orthogonal methods (e.g., flow cytometry for apoptosis) and adhere to OECD guidelines for in vitro testing .
Advanced Research Questions
Q. How should discrepancies in this compound’s reported bioactivity across studies be systematically analyzed?
- Answer : Conduct a meta-analysis using PRISMA guidelines to evaluate variables like dosage ranges, cell line specificity, and assay conditions. Apply statistical tools (e.g., random-effects models) to account for heterogeneity. Differences in enantiomeric purity or solvent systems (DMSO vs. aqueous) often explain contradictions .
Q. What strategies optimize enantioselective synthesis of this compound to improve yield and stereochemical fidelity?
- Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Sharpless epoxidation) can enhance stereocontrol. Reaction parameters (temperature, solvent polarity) must be rigorously optimized. Validate enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .
- Example Data :
Catalyst | ee (%) | Yield (%) |
---|---|---|
L-Proline | 88 | 42 |
Jacobsen’s Salen | 95 | 67 |
Q. How do pharmacokinetic differences between in vitro and in vivo models impact this compound’s efficacy?
- Answer : In vivo studies must address bioavailability limitations (e.g., poor solubility) using formulations like liposomes or cyclodextrin complexes. Pharmacokinetic profiling (plasma half-life, tissue distribution via LC-MS/MS) and metabolite identification (CYP450 assays) are essential to bridge in vitro findings .
Q. Methodological Guidance
- Literature Review : Use databases (PubMed, Scopus) with search terms: “this compound AND isolation,” “pharmacokinetics,” “synthesis.” Apply MeSH terms (e.g., “Alkaloids/therapeutic use”) and filter for peer-reviewed studies (2000–2025) .
- Data Reproducibility : Follow ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Share raw spectra, chromatograms, and statistical code in supplementary materials .
属性
分子式 |
C21H24N2O4 |
---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
methyl (1R,4aR,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m1/s1 |
InChI 键 |
JMIAZDVHNCCPDM-GKELRCLMSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
规范 SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
同义词 |
(1'S,3S,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro(3H-indole-3,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid methyl ester isopteropodine uncarine E |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。